1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Description
Natural Occurrence and Distribution in Botanical Sources
Chrysophanol (B1684469) 8-O-glucoside has been identified in various plant species across different families. Its presence is particularly notable in the Rheum and Rumex genera.
The Rheum genus, commonly known as rhubarb, is a significant source of Chrysophanol 8-O-glucoside. nih.gov Research has confirmed its presence in several species within this genus, which are often used in traditional medicine. isnff-jfb.comresearchgate.net The compound is typically isolated from the rhizomes of these plants. isnff-jfb.comnycu.edu.tw Studies have shown that the glycosylated form, Chrysophanol 8-O-glucoside, can be more abundant than its aglycone, chrysophanol, in members of the Rheum genus. researchgate.netfrontiersin.org
Table 1: Documented Presence of Chrysophanol 8-O-glucoside in Rheum Species
| Species | Plant Part | Reference(s) |
|---|---|---|
| Rheum palmatum (Chinese Rhubarb) | Rhizome | nih.govnih.govnih.gov |
| Rheum emodi (Himalayan Rhubarb) | Roots | chemfaces.comcaymanchem.com |
| Rheum undulatum | Not Specified | researchgate.netmedchemexpress.com |
| Rheum officinale (Official Rhubarb) | Rhizome | researchgate.net |
| Rheum tanguticum | Rhizome | researchgate.net |
The Rumex genus, commonly referred to as docks or sorrels, is another well-documented botanical source of Chrysophanol 8-O-glucoside. The compound has been isolated from the roots and other parts of various Rumex species. medchemexpress.comnih.gov
Table 2: Documented Presence of Chrysophanol 8-O-glucoside in Rumex Species
| Species | Plant Part | Reference(s) |
|---|---|---|
| Rumex nepalensis (Nepal Dock) | Roots | nih.govphytomorphology.comhumanjournals.com |
| Rumex acetosa (Common Sorrel) | Roots | medchemexpress.com |
| Rumex aquaticus (Water Dock) | Root, Aerial Part | nih.gov |
| Rumex dentatus | Not Specified | deakin.edu.au |
| Rumex patientia (Patience Dock) | Not Specified | cellmolbiol.org |
Beyond the Rheum and Rumex genera, Chrysophanol 8-O-glucoside has been identified in other plant families, though less frequently. For instance, it has been found in species belonging to the Fabaceae and Solanaceae families. Research on the seeds of Cassia tora (sickle pod), a member of the Fabaceae family, has indicated the presence of various anthraquinones, including chrysophanol and its glycosides. scispace.comnih.gov Additionally, a study on Lycium shawii from the Solanaceae family reported the isolation of Chrysophanol 8-O-glucoside for the first time from this genus. acgpubs.org
Chemical Classification within Anthraquinone (B42736) Derivatives
Chemically, Chrysophanol 8-O-glucoside is classified as a glycosylated anthraquinone. phytolab.com The core structure is chrysophanol, an anthraquinone characterized by a 1,8-dihydroxy-3-methylanthracene-9,10-dione framework. nih.govwikipedia.org Chrysophanol 8-O-glucoside is formed when a glucose molecule attaches to the chrysophanol aglycone at the C-8 position via an O-glycosidic bond. nih.gov This glycosylation makes it a member of the broader category of anthraquinone glycosides, which are known for being important active components in many of the plants in which they are found. isnff-jfb.com
Significance as a Glycosylated Anthraquinone in Research
Chrysophanol 8-O-glucoside holds significance in academic research due to its distinct properties as a glycosylated anthraquinone. The addition of the glucose moiety to the chrysophanol structure alters its physicochemical properties, such as solubility, which can influence its biological activity. nycu.edu.tw Research has shown that this glycosylated form is a major bioactive component in plants like rhubarb. frontiersin.org
Studies have investigated its potential biological effects, including anti-inflammatory, antiplatelet, and anticoagulant activities. chemfaces.comnih.gov For example, among several anthraquinone derivatives isolated from rhubarb, Chrysophanol 8-O-glucoside was identified as having the most potent inhibitory effect on collagen- and thrombin-induced platelet aggregation. chemfaces.comnih.gov Further research has explored its hepatoprotective potential, with studies indicating it may protect against hepatic fibrosis. nih.govnih.govresearchgate.net The compound's role in inhibiting autophagy in certain cell types is also an area of investigation. frontiersin.org This diverse range of researched activities underscores the importance of Chrysophanol 8-O-glucoside as a subject of scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOMSNMMDMSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysophanein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13241-28-6 | |
| Record name | Chrysophanein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 249 °C | |
| Record name | Chrysophanein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Methodologies for Isolation and Structural Elucidation
Extraction Techniques from Biological Matrices
The initial step in isolating Chrysophanol (B1684469) 8-O-glucoside involves its extraction from plant tissues, commonly from species of the Rheum (rhubarb) genus. The choice of extraction method is critical to maximize yield and preserve the integrity of the compound.
Solvent extraction remains a fundamental technique for obtaining crude extracts containing Chrysophanol 8-O-glucoside. The selection of solvents is based on the polarity of the target molecule. A common approach involves sequential extraction with solvents of increasing polarity.
For instance, dried and milled rhizomes of rhubarb can be initially extracted with ethanol (B145695). biocrick.com This ethanolic extract is then subjected to a series of liquid-liquid partitioning steps. This process typically involves suspending the extract in water and successively partitioning it with solvents such as hexane, ethyl acetate (B1210297), and n-butanol. biocrick.com This fractionation separates compounds based on their differential solubility in the immiscible liquid phases. Due to its glycosidic nature, Chrysophanol 8-O-glucoside, being more polar than its aglycone (chrysophanol), tends to concentrate in the more polar solvent fractions like ethyl acetate or n-butanol. biocrick.com Dichloromethane and chloroform (B151607) have also been utilized in the extraction and separation of anthraquinones. spectrabase.comresearchgate.net Ethanol has been identified as a particularly effective solvent for the extraction of anthraquinones from Rheum emodi. nih.gov
Table 1: Solvents Used in the Extraction of Chrysophanol 8-O-glucoside and Related Anthraquinones
| Solvent | Role in Extraction |
|---|---|
| Ethanol | Primary extraction from plant material; effective for anthraquinones. biocrick.comnih.gov |
| Hexane | Used in partitioning to remove non-polar compounds. biocrick.com |
| Dichloromethane | Employed in solvent extraction schemes for anthraquinones. spectrabase.com |
| Ethyl Acetate | Used in partitioning to isolate compounds of intermediate polarity. biocrick.comspectrabase.com |
| n-Butanol | Used in partitioning to extract more polar glycosides. biocrick.com |
To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced methodologies have been applied to the extraction of anthraquinones, including Chrysophanol 8-O-glucoside.
Reflux Extraction: This technique involves heating the plant material with a solvent for a specified period. nih.gov For example, refluxing plant material with ethanol has been shown to be a highly effective method for recovering 1,8-dihydroxyanthraquinones. nih.gov In some protocols, acidic conditions are employed during reflux to hydrolyze glycosidic bonds, which can increase the yield of the aglycone. scielo.br
Ultrasonication: Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates cell disruption and enhances the release of intracellular contents, thereby increasing the extraction rate of anthraquinones. jst.go.jpnih.gov The efficiency of UAE can be optimized by adjusting parameters such as temperature, time, and the liquid-to-solid ratio. For instance, an optimized UAE process for a related anthraquinone (B42736), physcion, was achieved at 52.2°C for 46.6 minutes.
Supercritical Fluid Extraction (SFE): This "green" technology often uses supercritical carbon dioxide (CO₂) as the solvent. While supercritical CO₂ is non-polar, its solvating power can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. SFE has been successfully used for the selective extraction of chrysophanol from Rheum palmatum, demonstrating significantly higher efficiency compared to traditional methods like boiled water extraction. Optimal conditions for SFE of chrysophanol have been reported as 210 atm and 85°C.
Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Purification is therefore essential to isolate Chrysophanol 8-O-glucoside in a high state of purity.
Chromatography is the cornerstone of purification for natural products. Various chromatographic techniques are employed, often in succession, to achieve the desired level of purity.
Column Chromatography (CC): This is a widely used technique for the initial fractionation of crude extracts. The extract is loaded onto a stationary phase, such as silica (B1680970) gel or octadecylsilyl (ODS) silica gel (C18), packed in a column. biocrick.comspectrabase.com A mobile phase (a single solvent or a gradient of solvents) is then passed through the column, and compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed, and those containing the target compound are pooled for further purification. For example, fractions from an ethyl acetate extract of rhubarb have been subjected to silica gel column chromatography using mixtures of chloroform and methanol (B129727) in increasing polarity to isolate Chrysophanol 8-O-glucoside. biocrick.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to conventional column chromatography. It is extensively used for the final purification and quantification of anthraquinones. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape.
Preparative HPLC (Prep-HPLC): When larger quantities of the pure compound are needed, preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC. A sequential system combining SFE with preparative HPLC has been developed for the rapid and large-scale isolation of chrysophanol, achieving a purity of 99%.
Table 2: Chromatographic Methods for the Purification of Chrysophanol 8-O-glucoside
| Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol gradients biocrick.com | Initial fractionation of crude extracts |
| Column Chromatography | ODS (C18) | Methanol-Water gradient biocrick.com | Further purification of fractions |
Spectroscopic and Spectrometric Approaches for Structural Characterization
Once isolated, the definitive structure of Chrysophanol 8-O-glucoside is determined using a combination of spectroscopic and spectrometric techniques.
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule. The structure of Chrysophanol 8-O-glucoside has been confirmed through such spectral analysis. nih.gov
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) reveal details about the aromatic protons of the chrysophanol core and the protons of the glucose moiety.
¹³C NMR (Carbon-13 NMR): This technique identifies all the unique carbon atoms in the molecule, including the carbonyl carbons of the anthraquinone structure and the carbons of the sugar unit.
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and, critically, in determining the point of attachment of the glucose unit to the chrysophanol aglycone at the C-8 position.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for the Chrysophanol Aglycone (in CDCl₃) jst.go.jp
| Position | δH (ppm), J (Hz) | δC (ppm) |
|---|---|---|
| 1 | 12.11 (s) | 162.5 |
| 2 | 7.09 (d, J=1.0) | 124.4 |
| 3-CH₃ | 2.46 (s) | 22.2 |
| 4 | 7.63 (d, J=1.0) | 121.3 |
| 5 | 7.81 (dd, J=7.6, 1.2) | 119.9 |
| 6 | 7.67 (t, J=7.9) | 136.9 |
| 7 | 7.29 (dd, J=8.3, 1.0) | 124.5 |
| 8 | 12.01 (s) | 162.4 |
| 9 | 192.5 | |
| 10 | 181.9 | |
| 4a | 133.2 | |
| 5a | 115.9 | |
| 8a | 113.8 | |
| 9a | 133.6 |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of natural products like Chrysophanol 8-O-glucoside. semanticscholar.org When coupled with separation techniques such as liquid chromatography (LC), LC-MS provides a powerful platform for the identification and characterization of this compound in complex matrices. researchgate.net Techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been successfully employed in the analysis of Chrysophanol 8-O-glucoside. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of glycosides as it typically produces intact molecular ions with minimal fragmentation. ekb.eg For Chrysophanol 8-O-glucoside (molecular formula: C21H20O9, molecular weight: 416.39 g/mol ), ESI-MS analysis would generate a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 417.1 in positive ion mode, or a deprotonated molecule [M-H]- at m/z 415.1 in negative ion mode. nih.govglpbio.com
Tandem mass spectrometry (MS/MS or MS²) is crucial for confirming the structure. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.govnih.gov The fragmentation pattern provides valuable structural information. For O-glycosides such as Chrysophanol 8-O-glucoside, the most characteristic fragmentation is the cleavage of the glycosidic bond. nih.gov This results in the neutral loss of the sugar moiety, which is a glucose unit in this case (C6H10O5, 162.14 Da).
This cleavage produces a prominent product ion corresponding to the protonated aglycone, chrysophanol [Y₀]⁺, at m/z 255. researchgate.net This aglycone ion (C15H10O4, molecular weight 254.24 g/mol ) can then undergo further fragmentation, which can be compared to the MS/MS spectrum of a pure chrysophanol standard to confirm its identity. researchgate.netmassbank.eu The analysis of MS/MS scan spectra is a definitive method for identifying Chrysophanol 8-O-glucoside in biological and plant extracts. researchgate.net
The detailed mass spectrometric data for Chrysophanol 8-O-glucoside is summarized in the table below.
| Analysis Step | Ion Description | Theoretical m/z | Observed m/z | Reference |
| MS1 (Positive Ion Mode) | Protonated Molecule [M+H]⁺ | 417.11 | ~417 | nih.gov |
| MS2 Fragmentation | Precursor Ion [M+H]⁺ | 417.11 | ~417 | researchgate.net |
| MS2 Fragmentation | Product Ion (Aglycone) [Y₀]⁺ | 255.06 | ~255 | researchgate.netmassbank.eu |
| MS2 Fragmentation | Neutral Loss (Glucose) | 162.05 | 162 | nih.govresearchgate.net |
Biosynthetic Pathways and Metabolic Interconversions
Polyketide Biosynthesis of the Chrysophanol (B1684469) Aglycone
The aglycone portion of the molecule, chrysophanol, is a trihydroxyanthraquinone derivative. nih.gov Its carbon skeleton is assembled through the polyketide pathway, a major route for the biosynthesis of a wide array of aromatic natural products in living organisms. nih.gov
The biosynthesis of the chrysophanol core structure begins with simple building blocks derived from primary metabolism. The entire carbon framework is constructed from eight acetyl-Coenzyme A (acetyl-CoA) units in what is known as the octaketide pathway. nih.gov These units are sequentially condensed by the action of a large, multifunctional enzyme complex called polyketide synthase (PKS).
The PKS enzyme catalyzes a series of decarboxylative condensation reactions, similar to fatty acid synthesis, to create a linear poly-β-keto chain. This highly reactive polyketide intermediate is then subjected to a series of intramolecular cyclizations and aromatization reactions, still guided by the PKS or associated enzymes, to form the characteristic tricyclic anthraquinone (B42736) ring system of chrysophanol.
While the fundamental building blocks for chrysophanol are consistent, the precise biosynthetic pathways and folding patterns of the polyketide chain can differ between organisms, notably between fungi and higher plants. This phenomenon represents an example of convergent evolution, where different organisms have developed distinct routes to synthesize the same compound. nih.gov
In fungi, chrysophanol is typically synthesized via the polymalonate pathway (PMA). nih.gov In contrast, higher plants can utilize both the PMA pathway and the shikimate pathway to produce the anthraquinone scaffold. nih.gov
A key distinction lies in the cyclization or "folding" pattern of the linear octaketide precursor. At least two primary folding patterns have been identified:
F-mode: This pattern is characteristic of fungi and plants.
S-mode: This pattern is observed in prokaryotic organisms like bacteria. nih.gov
These different folding modes result in distinct patterns of aldol (B89426) condensations and cyclizations, leading to the final anthraquinone structure. The specific mode employed is determined by the organism's unique polyketide synthase and its associated cyclase enzymes.
| Feature | Biosynthesis in Fungi | Biosynthesis in Plants |
| Primary Pathway | Polymalonate Pathway (PMA) | Polymalonate Pathway (PMA) and Shikimate Pathway |
| Polyketide Folding | F-mode | F-mode |
| Precursors | Eight Acetyl-CoA units | Eight Acetyl-CoA units (for PMA route) |
Glycosylation Mechanisms and Glycosyltransferase Activity
The conversion of the chrysophanol aglycone into chrysophanol 8-O-glucoside is achieved through glycosylation, a crucial enzymatic reaction that attaches a sugar moiety to the aglycone. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.org These enzymes transfer a glucose molecule from an activated sugar donor, typically UDP-glucose, to a specific hydroxyl group on the acceptor molecule.
In the case of chrysophanol 8-O-glucoside, a UGT specifically targets the hydroxyl group at the C-8 position of the chrysophanol ring, forming an O-glycosidic bond. ebi.ac.uk While the specific UGT responsible for this reaction in many plants has not been fully characterized, the activity is widespread. Plant UGTs are known for their role in the biosynthesis of secondary metabolites, often exhibiting promiscuity by acting on a range of structurally similar substrates. frontiersin.orgnih.gov
Furthermore, microbial biotransformation studies have shown that certain fungi, such as Absidia coerulea and Mucor spinosus, are capable of converting exogenously supplied chrysophanol into chrysophanol 8-O-glucoside, indicating that these organisms possess the necessary glycosyltransferase activity for this specific transformation. researchgate.net
Biotransformation Studies of Chrysophanol 8-O-glucoside
Biotransformation studies investigate the metabolic fate of a compound within a biological system. For chrysophanol 8-O-glucoside, research has explored its effects on and metabolism by mammalian cells, providing insight into its metabolic interconversions.
A key pharmacokinetic study noted that chrysophanol 8-O-glucoside can be absorbed from the intestine and transported to the liver. frontiersin.org The metabolism of the compound is influenced by liver microsomal enzymes, and the rate of this metabolism can vary between species. researchgate.net
A detailed cell-based metabonomics study using human L-02 liver cells investigated the impact of chrysophanol 8-O-glucoside on cellular metabolism. frontiersin.org The research found that the compound's influence was concentration-dependent. At low concentrations, it primarily affected the alanine, aspartate, and glutamate (B1630785) metabolism, as well as the arginine and proline metabolism. At high concentrations, the compound disrupted phenylalanine metabolism and beta-alanine (B559535) metabolism, in addition to the alanine, aspartate, and glutamate pathway. frontiersin.org This indicates that chrysophanol 8-O-glucoside actively interacts with and alters key metabolic pathways within liver cells.
The table below summarizes the key metabolic pathways affected by different concentrations of chrysophanol 8-O-glucoside in L-02 liver cells, as identified in the metabonomics study. frontiersin.org
| Concentration | Affected Metabolic Pathways |
| Low Concentration | Alanine, Aspartate and Glutamate Metabolism; Arginine and Proline Metabolism |
| High Concentration | Alanine, Aspartate and Glutamate Metabolism; Phenylalanine Metabolism; Beta-Alanine Metabolism |
These findings demonstrate that chrysophanol 8-O-glucoside is not an inert molecule but is actively processed and can significantly modulate cellular metabolic networks, particularly in the liver. frontiersin.org
In Vitro and Preclinical Investigations of Biological Activities
Molecular Mechanisms in Platelet Aggregation Modulation
Chrysophanol (B1684469) 8-O-glucoside has demonstrated potent inhibitory effects on platelet aggregation induced by various agonists. researchgate.netnih.gov Among several anthraquinone (B42736) derivatives isolated from rhubarb, it was identified as having the most powerful antiplatelet activity. researchgate.netnih.gov
Table 1: Effect of Chrysophanol 8-O-glucoside on Collagen-Induced Platelet Aggregation
| Inducer | Compound | Effect |
|---|
Similar to its effect on collagen-induced aggregation, Chrysophanol 8-O-glucoside also demonstrates strong inhibition of platelet aggregation stimulated by thrombin. researchgate.netnih.gov This finding underscores its broad-spectrum antiplatelet activity, as it targets pathways activated by different physiological agonists.
Table 2: Effect of Chrysophanol 8-O-glucoside on Thrombin-Induced Platelet Aggregation
| Inducer | Compound | Effect |
|---|
The mechanism of action for Chrysophanol 8-O-glucoside extends to the inhibition of critical signaling molecules. In vitro investigations have confirmed that the compound significantly inhibits the formation of Thromboxane A2 (TXA2). researchgate.netnih.gov TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, and its suppression is a key factor in the anti-thrombotic effect of many antiplatelet agents.
Table 3: Effect of Chrysophanol 8-O-glucoside on Thromboxane A2
| Compound | Analyte | Effect |
|---|
Further investigation into its mechanism reveals that Chrysophanol 8-O-glucoside inhibits the exposure of phosphatidylserine (B164497) on the surface of platelets. researchgate.netnih.gov The externalization of phosphatidylserine is a critical step in the coagulation process, as it provides a catalytic surface for the assembly of coagulation factor complexes. However, the compound does not appear to exert a direct inhibitory effect on the intrinsic coagulation factors themselves. researchgate.netnih.gov
Interactions with Coagulation Pathways
Beyond its influence on platelets, Chrysophanol 8-O-glucoside also interacts with the enzymatic cascade of blood coagulation.
Coagulation assays have shown that Chrysophanol 8-O-glucoside prolongs the activated partial thromboplastin (B12709170) time (aPTT). researchgate.netnih.gov The aPTT is a measure of the integrity of the intrinsic and common pathways of the coagulation cascade. This prolongation indicates that the compound interferes with one or more of the clotting factors involved in these pathways. In contrast, the prothrombin time (PT), which assesses the extrinsic and common pathways, was not altered by the compound. researchgate.netnih.gov
Table 4: Coagulation Assay Results for Chrysophanol 8-O-glucoside
| Assay | Effect |
|---|---|
| Activated Partial Thromboplastin Time (aPTT) | Prolonged researchgate.netnih.gov |
Metabolic Regulation in Experimental Diabetes Models
Chrysophanol 8-O-glucoside has demonstrated potential anti-diabetic properties in experimental models by influencing key components of the insulin (B600854) signaling pathway. jst.go.jpnih.govnii.ac.jpresearchgate.net
In differentiated L6 rat myotubes, Chrysophanol 8-O-glucoside was shown to dose-dependently activate glucose transport when stimulated with insulin. jst.go.jpnih.govnii.ac.jpresearchgate.net This suggests that the compound can play a role in enhancing glucose uptake in muscle cells, a critical process for maintaining glucose homeostasis. This activity is a key aspect of its potential metabolic regulatory effects. nih.gov
The mechanism behind the enhanced glucose transport involves the modulation of the insulin receptor (IR). Treatment with Chrysophanol 8-O-glucoside led to an increase in the tyrosine phosphorylation of the insulin receptor. jst.go.jpnih.govnii.ac.jp The phosphorylation of this receptor is a crucial initial step in the insulin signaling cascade that ultimately leads to glucose uptake by cells.
The increased phosphorylation of the insulin receptor is attributed to the inhibitory activity of Chrysophanol 8-O-glucoside on tyrosine phosphatase 1B (PTP1B). jst.go.jpnih.govnii.ac.jp PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition leads to sustained phosphorylation and activation of the insulin receptor. Chrysophanol 8-O-glucoside was found to inhibit PTP1B with a specific potency, as detailed in the table below. jst.go.jpnih.gov This targeted inhibition highlights a primary mechanism for its anti-diabetic effects.
| Compound | Parameter | Value | Cell Line/Assay |
|---|---|---|---|
| Chrysophanol 8-O-glucoside | PTP1B Inhibition (IC₅₀) | 18.34 ± 0.29 µM | Enzymatic Assay |
Hepatoprotective and Anti-fibrotic Effects in Cellular and Animal Models
Chrysophanol 8-O-glucoside has been investigated for its protective effects on the liver, particularly in the context of hepatic fibrosis. nih.govnih.gov Studies have shown it can mitigate liver damage by targeting the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. nih.govnih.gov
In in vitro models using the human hepatic stellate cell line LX-2, Chrysophanol 8-O-glucoside has been shown to significantly inhibit HSC activation. nih.govnih.gov When these cells are activated by factors like transforming growth factor β1 (TGF-β1), they transform and begin to produce excessive amounts of extracellular matrix proteins, such as collagen, leading to fibrosis.
Treatment with Chrysophanol 8-O-glucoside was found to suppress the expression of key markers of HSC activation, including alpha-smooth muscle actin (α-SMA) and collagen, at both the mRNA and protein levels. nih.govnih.gov The molecular mechanism underlying this anti-fibrotic effect involves the regulation of the STAT3 signaling pathway. nih.gov The compound was observed to strongly downregulate the phosphorylation of STAT3 and inhibit its translocation to the nucleus, a critical step in HSC activation. nih.govnih.gov Further investigation revealed that it also suppressed the expression of phosphorylated p38 (p-p38), a protein associated with non-canonical TGF-β pathways. nih.gov Additionally, research indicates that Chrysophanol 8-O-glucoside can alleviate lipopolysaccharide (LPS)-induced autophagy in LX-2 cells by inhibiting the generation of reactive oxygen species (ROS) and subsequent ERK phosphorylation. frontiersin.orgnih.gov
| Model | Treatment | Key Findings | Molecular Pathway Implicated |
|---|---|---|---|
| LX-2 Cells (Human Hepatic Stellate Cells) | Chrysophanol 8-O-glucoside | Inhibited protein and mRNA expression of α-SMA and collagen. | Downregulation of STAT3 phosphorylation and nuclear translocation. nih.gov |
| LX-2 Cells | Chrysophanol 8-O-glucoside | Suppressed expression of phosphorylated p38 (p-p38). | Inhibition of a non-canonical TGF-β pathway. nih.gov |
| LX-2 Cells | Chrysophanol 8-O-glucoside | Alleviated LPS-induced autophagy. | Inhibition of ROS-mediated ERK phosphorylation. frontiersin.orgnih.gov |
Regulation of α-Smooth Muscle Actin (α-SMA) and Collagen Expression
A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which are characterized by the increased expression of α-Smooth Muscle Actin (α-SMA) and excessive production of extracellular matrix components like collagen. nih.gov In vitro studies using the human hepatic stellate cell line LX-2 have demonstrated that Chrysophanol 8-O-glucoside can inhibit HSC activation. nih.govnih.gov
When LX-2 cells were stimulated with transforming growth factor β1 (TGF-β1) to induce a fibrotic response, subsequent treatment with Chrysophanol 8-O-glucoside resulted in a significant inhibition of both the protein and mRNA expression of α-SMA and collagen. nih.govnih.govmdpi.com This anti-fibrotic effect is linked to the compound's ability to modulate specific signaling pathways. The investigation revealed that Chrysophanol 8-O-glucoside strongly downregulates the phosphorylation of STAT3 and inhibits its translocation to the nucleus, a critical mechanism in HSC activation. nih.govmdpi.com
Table 1: Effect of Chrysophanol 8-O-glucoside on Markers of Hepatic Stellate Cell (HSC) Activation
| Marker | Cell Line | Inducing Agent | Effect of Chrysophanol 8-O-glucoside | Associated Pathway |
|---|---|---|---|---|
| α-Smooth Muscle Actin (α-SMA) | LX-2 | TGF-β1 | Significantly inhibited protein and mRNA expression nih.govnih.govmdpi.com | STAT3 Signaling nih.govmdpi.com |
| Collagen | LX-2 | TGF-β1 | Significantly inhibited protein and mRNA expression nih.govnih.govmdpi.com | STAT3 Signaling nih.govmdpi.com |
Attenuation of Oxidative Stress in Hepatic Contexts
Oxidative stress is a significant contributor to liver damage in various pathologies. Research indicates that Chrysophanol 8-O-glucoside possesses antioxidant properties. In a mouse model of acute liver failure induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), treatment with the compound, also referred to as CPOG in some studies, was found to alleviate oxidative stress. frontiersin.orgnih.govnih.gov Specifically, it attenuated the production of intracellular reactive oxygen species (ROS) in liver tissue. frontiersin.orgnih.gov
Further in vitro experiments supported these findings, showing that Chrysophanol 8-O-glucoside could attenuate ROS generation in cell models. frontiersin.orgnih.gov The anti-inflammatory effects of the compound are considered to be partly due to this antioxidant capability, as oxidative stress is a known activator of pro-inflammatory signaling pathways like NF-κB. frontiersin.orgnih.gov However, it is noteworthy that one study investigating the hepatotoxicity of several anthraquinone glycosides reported that Chrysophanol 8-O-glucoside could lead to an increase in ROS in L-02 hepatocytes, suggesting that its effects may be context-dependent. nih.gov
Modulation of Inflammatory Responses in Liver-Resident Macrophages
Liver-resident macrophages, or Kupffer cells, play a crucial role in the inflammatory cascade during liver injury. nih.gov Chrysophanol 8-O-glucoside has been shown to modulate the inflammatory response in macrophages. frontiersin.orgnih.gov In a mouse model of LPS/D-GalN-induced acute liver failure, the compound inhibited the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). frontiersin.orgnih.govnih.gov
Studies using the RAW 264.7 macrophage cell line demonstrated that Chrysophanol 8-O-glucoside exerts its anti-inflammatory effects by inactivating the NF-κB signaling pathway. frontiersin.org It was observed to inhibit the phosphorylation of IκB and p65, key steps in the activation of this pathway, thereby preventing the expression of TNF-α and IL-1β. frontiersin.orgnih.gov The compound also blocked the translocation of the p65 subunit from the cytoplasm to the nucleus, further confirming its inhibitory effect on NF-κB signaling. frontiersin.org
Table 2: Effect of Chrysophanol 8-O-glucoside on Pro-inflammatory Cytokines in an LPS/D-GalN-Induced Acute Liver Failure Mouse Model
| Cytokine | Effect of Chrysophanol 8-O-glucoside Co-treatment | Underlying Mechanism |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited release compared to LPS/D-GalN group frontiersin.orgnih.gov | Inactivation of NF-κB signaling pathway frontiersin.org |
| Interleukin-1beta (IL-1β) | Inhibited release compared to LPS/D-GalN group frontiersin.orgnih.gov | Inactivation of NF-κB signaling pathway frontiersin.org |
Intervention in Hepatic Autophagy Mechanisms
Autophagy is a cellular degradation process that can be either protective or detrimental depending on the context of liver injury. frontiersin.org Studies have shown that Chrysophanol 8-O-glucoside can intervene in hepatic autophagy mechanisms. In the context of LPS-induced acute liver injury, dysfunctional autophagy was observed. frontiersin.org Treatment with Chrysophanol 8-O-glucoside was found to protect mice against this injury by inhibiting autophagy in hepatic stellate cells. frontiersin.orgnih.gov
In both in vivo mouse models and in vitro studies using LX2 cells, the compound alleviated the LPS-induced upregulation of key autophagy-related proteins, including LC3B, p62, ATG5, and Beclin1. frontiersin.orgnih.gov The mechanism for this inhibition is attributed to the attenuation of ROS production and the inhibition of the MAPK signaling pathway. frontiersin.orgnih.gov
Antiviral Research Endeavors
Beyond its effects on liver injury and fibrosis, Chrysophanol 8-O-glucoside has been investigated for its direct antiviral properties, particularly against the Hepatitis B virus (HBV).
Anti-Hepatitis B Virus (HBV) Activity in Cell Lines and Animal Models
Research has identified Chrysophanol 8-O-glucoside, isolated from the ethanol (B145695) extract of Rheum palmatum L., as a potent anti-HBV agent. nih.gov In studies utilizing the HepG2 2.2.15 cell line, which stably produces HBV, the compound exhibited significant activity against the virus. nih.gov It was identified as the major active compound responsible for the anti-HBV effects of the total plant extract. nih.gov The findings suggest that Chrysophanol 8-O-glucoside could be a promising candidate for the development of new drugs for the treatment of HBV infection. nih.gov
Exploration of Effects on Viral Replication Parameters (e.g., HBeAg, HBsAg, HBV DNA Clearance)
The antiviral activity of Chrysophanol 8-O-glucoside has been quantified through its effects on specific HBV replication markers. The compound was shown to have a significant inhibitory effect on both HBV DNA production and the expression of viral antigens. nih.govnih.gov In HepG2 2.2.15 cells, it inhibited the production of HBV DNA with a 50% inhibitory concentration (IC50) value of 36.98 ± 2.28 µg/ml. nih.gov It also effectively suppressed the expression of Hepatitis B surface antigen (HBsAg). nih.gov Further investigation into its mechanism of action indicated that Chrysophanol 8-O-glucoside may act as a potential inhibitor of the HBV DNA polymerase, an essential enzyme for viral replication. nih.govkarger.com
Table 3: In Vitro Anti-Hepatitis B Virus (HBV) Activity of Chrysophanol 8-O-glucoside
| Viral Parameter | Experimental System | Observed Effect | Quantitative Data (IC50) |
|---|---|---|---|
| HBV DNA Production | HepG2 2.2.15 cells | Significant inhibition nih.govnih.gov | 36.98 ± 2.28 µg/ml nih.gov |
| Hepatitis B surface antigen (HBsAg) | HepG2 2.2.15 cells | Inhibited expression nih.gov | Not specified |
| HBV DNA Polymerase | Endogenous activity assay | Inhibited activity nih.govkarger.com | Not specified |
Investigation against SARS-CoV-2 Targets (e.g., RNA-Dependent RNA Polymerase, Proteases)
As of the current body of scientific literature, there is a notable absence of direct experimental studies investigating the inhibitory effects of Chrysophanol 8-O-glucoside on SARS-CoV-2 targets, including the RNA-dependent RNA polymerase (RdRp) and key proteases like the main protease (Mpro or 3CLpro). While research has explored the potential of various natural compounds against these viral enzymes, specific data on the in vitro inhibitory activity of Chrysophanol 8-O-glucoside is not presently available.
Enzyme Inhibition Studies
Elastase Inhibitory Potential
Chrysophanol 8-O-glucoside has been identified as a compound with moderate inhibitory activity against elastase. medchemexpress.com This enzyme is responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. The inhibition of elastase is a target for therapeutic intervention in conditions characterized by excessive elastin degradation. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, for the elastase inhibitory activity of Chrysophanol 8-O-glucoside are not detailed in the currently available research.
Carbonic Anhydrase VI (CA VI) Inhibitory Profile
Computational studies have highlighted Chrysophanol 8-O-glucoside, also referred to as pulmatin in some literature, as a potential inhibitor of carbonic anhydrase VI (CA VI) nih.govjomes.org. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The CA VI isoform is primarily found in saliva.
A molecular docking study screened a library of herbal metabolites for their binding affinity to the active site of CA VI. In this in silico analysis, Chrysophanol 8-O-glucoside was identified as one of the top-ranking potential inhibitors among the anthraquinones evaluated nih.govjomes.org. The study reported a significant binding affinity and an estimated inhibition constant, suggesting a potential for this compound to interact with and inhibit the activity of CA VI.
Computational Docking Analysis of Chrysophanol 8-O-glucoside against Carbonic Anhydrase VI
| Compound | Target Enzyme | Binding Affinity (ΔGbinding) (kcal/mol) | Calculated Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Chrysophanol 8-O-glucoside (Pulmatin) | Carbonic Anhydrase VI (CA VI) | Below -10 | Not explicitly stated for this specific compound in the snippet, but top-ranked compounds had pM values. | nih.govjomes.org |
It is important to note that these findings are based on computational predictions and have not yet been validated by in vitro or in vivo experimental studies. Further research is required to confirm the inhibitory effect of Chrysophanol 8-O-glucoside on CA VI and to determine its precise IC50 value.
Mechanistic Dissections at the Cellular and Molecular Level
Signaling Pathway Modulation
The compound has been shown to interfere with several key signaling pathways that are central to cellular processes like inflammation, proliferation, and survival.
Regulation of STAT3 Signaling Pathway
Chrysophanol (B1684469) 8-O-glucoside has been identified as a potent regulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov Studies have demonstrated that it can strongly downregulate the phosphorylation of STAT3. nih.govresearchgate.net This action inhibits the nuclear translocation of phosphorylated STAT3 (p-STAT3), a critical step for its function as a transcription factor. nih.govresearchgate.net By blocking STAT3 activation, Chrysophanol 8-O-glucoside can suppress the activation of hepatic stellate cells (HSCs), which is a key event in the progression of hepatic fibrosis. nih.govmdpi.com This inhibitory effect on the STAT3 pathway provides a molecular basis for its potential anti-fibrotic activities. researchgate.netfrontiersin.org
Inactivation of NF-κB Signaling Pathway
The compound also demonstrates a significant inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory responses. frontiersin.orgnih.gov Research indicates that Chrysophanol 8-O-glucoside can attenuate the phosphorylation of both IκB, an inhibitor of NF-κB, and the p65 subunit of NF-κB. frontiersin.orgnih.gov By preventing the phosphorylation and subsequent degradation of IκB, it effectively blocks the translocation of the p65 subunit from the cytoplasm into the nucleus. nih.gov This sequestration of p65 in the cytoplasm prevents the activation of NF-κB-dependent pro-inflammatory genes, thereby suppressing the release of inflammatory mediators like TNF-α and IL-1β. frontiersin.orgnih.gov This mechanism underlies its anti-inflammatory properties. nih.gov
Influence on MAPK Signaling Pathways (e.g., ERK Phosphorylation)
Chrysophanol 8-O-glucoside influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, although its effects appear to be context-dependent. In the context of hepatic stellate cells, it has been shown to suppress the expression of phosphorylated p38 (p-p38), a component of the MAPK pathway that can activate STAT3 phosphorylation. nih.govresearchgate.net However, in the same study, it did not affect the phosphorylation of JNK or Erk. nih.govresearchgate.net Conversely, another study found that Chrysophanol 8-O-glucoside can alleviate lipopolysaccharide (LPS)-induced autophagy by inhibiting the MAPK signaling pathway in LX2 cells. frontiersin.org This effect was linked to the attenuation of reactive oxygen species (ROS) generation and a subsequent decrease in H₂O₂-induced ERK phosphorylation. nih.gov
Interactive Table: Summary of Signaling Pathway Modulation by Chrysophanol 8-O-glucoside
| Signaling Pathway | Key Protein Target | Observed Effect of Chrysophanol 8-O-glucoside | Downstream Consequence |
|---|---|---|---|
| STAT3 | STAT3 | Strongly downregulates phosphorylation; Inhibits nuclear translocation. nih.govresearchgate.net | Inhibition of Hepatic Stellate Cell (HSC) activation. nih.gov |
| NF-κB | IκB, p65 | Inhibits phosphorylation of IκB and p65. frontiersin.orgnih.gov | Blocks nuclear translocation of p65, suppressing inflammatory response. nih.gov |
| MAPK | p38 | Suppresses phosphorylation. nih.gov | Contributes to inhibition of STAT3 activation. nih.gov |
| MAPK | ERK | Decreases H₂O₂-induced phosphorylation. nih.gov | Alleviates LPS-induced autophagy. frontiersin.org |
| MAPK | JNK, Erk | No significant suppression observed in one study. nih.gov | N/A |
Cellular Metabolic Pathway Perturbations
Metabonomic studies have revealed that Chrysophanol 8-O-glucoside can cause significant perturbations in cellular metabolic pathways, particularly concerning amino acid metabolism.
Dysregulation of Amino Acid Metabolism
Studies on L-02 liver cells have shown that Chrysophanol 8-O-glucoside can induce a dysregulation of several amino acid metabolic pathways. nih.govfrontiersin.org The effects are concentration-dependent. nih.gov Both low and high concentrations of the compound lead to a notable dysregulation of alanine, aspartate, and glutamate (B1630785) metabolism. nih.govfrontiersin.org Furthermore, low concentrations specifically impact arginine and proline metabolism, while high concentrations affect phenylalanine and beta-alanine (B559535) metabolism. nih.govfrontiersin.org These findings indicate that the compound can significantly alter the metabolic profile of cells by interfering with the pathways of key amino acids. nih.gov
Interactive Table: Concentration-Dependent Effects on Amino Acid Metabolism
| Metabolic Pathway | Low Concentration | High Concentration |
|---|---|---|
| Alanine, Aspartate, and Glutamate Metabolism | Dysregulated nih.govfrontiersin.org | Dysregulated nih.govfrontiersin.org |
| Arginine and Proline Metabolism | Impacted nih.govfrontiersin.org | Not specified |
| Phenylalanine Metabolism | Not specified | Impacted nih.govfrontiersin.org |
| Beta-alanine Metabolism | Not specified | Impacted nih.govfrontiersin.org |
Mitochondrial Interactions and Cellular Energetics
The mitochondrion is a key target for Chrysophanol 8-O-glucoside, which influences cellular energetics and can trigger pathways leading to cell death. nih.gov At high concentrations, the compound has been shown to increase the mitochondrial membrane potential (MMP) in L-02 cells. nih.govfrontiersin.org However, other research indicates that it can also lead to a decrease in MMP, coupled with an increase in reactive oxygen species (ROS) and a reduction in glutathione (B108866) (GSH). nih.gov
Mechanistically, Chrysophanol 8-O-glucoside can cause abnormal oxidative phosphorylation by inhibiting the function of mitochondrial respiratory chain complexes. nih.gov This inhibition of all mitochondrial complexes can lead to mitochondrial damage and apoptosis. nih.gov The compound itself has been observed to localize within the mitochondria, contributing directly to mitochondrial dysfunction. nih.govresearchgate.net
Impact on Oxidative Phosphorylation Processes
Chrysophanol 8-O-glucoside has been identified as a modulator of mitochondrial function, specifically impacting the process of oxidative phosphorylation. Research indicates that this compound can induce abnormal oxidative phosphorylation by directly inhibiting the function of mitochondrial complexes. nih.govresearchgate.net
In vitro studies utilizing L-02 hepatocytes have demonstrated the disruptive effect of Chrysophanol 8-O-glucoside on cellular energy production. A key finding from these investigations is the compound's ability to inhibit the activity of the mitochondrial respiratory chain complexes. nih.gov An assay of the activity of these complexes confirmed that Chrysophanol 8-O-glucoside acts as an inhibitor for all of them, suggesting a broad-spectrum disruption of the electron transport chain. nih.govresearchgate.net This inhibition disrupts the normal flow of electrons and the pumping of protons, which are critical steps in establishing the electrochemical gradient necessary for ATP synthesis. The resulting mitochondrial dysfunction is considered a significant mechanism related to the compound's observed hepatotoxicity. nih.gov
Influence on Mitochondrial Membrane Potential
A direct consequence of the disruption of oxidative phosphorylation is the alteration of the mitochondrial membrane potential (MMP). The MMP is a crucial indicator of mitochondrial health and is maintained by the proton gradient established by the electron transport chain.
Research has yielded seemingly contradictory findings regarding the precise influence of Chrysophanol 8-O-glucoside on MMP, suggesting that its effects may be concentration-dependent. One line of investigation demonstrated that the compound leads to a decrease in MMP in L-02 hepatocytes. nih.gov This loss of membrane potential is consistent with the observed inhibition of mitochondrial respiratory chain complexes, which would impair the cell's ability to maintain the proton gradient. nih.govresearchgate.net
Conversely, a separate study, also conducted on L-02 liver cells, reported a different outcome. In this research, a high concentration (96 μM) of Chrysophanol 8-O-glucoside was found to significantly increase the mitochondrial membrane potential. However, lower concentrations (12 and 24 μM) did not produce a statistically significant change in MMP when analyzed by high content analysis. These conflicting results highlight the complexity of the compound's interaction with mitochondria and indicate that the ultimate effect on MMP may vary based on the specific experimental conditions and concentrations used.
Table 1: Summary of Research Findings on the Effect of Chrysophanol 8-O-glucoside on Mitochondrial Membrane Potential (MMP) in L-02 Cells
| Study Finding | Concentration | Cell Line | Reference |
| Decreased MMP | Not specified | L-02 Hepatocytes | nih.gov |
| Increased MMP | 96 μM | L-02 Cells | |
| No significant change in MMP | 12 μM and 24 μM | L-02 Cells |
Structure Activity Relationship Sar Studies of Chrysophanol 8 O Glucoside and Its Derivatives
Comparative Analysis with Chrysophanol (B1684469) Aglycone
The presence of a glucose molecule at the C-8 position significantly differentiates the biological activities of Chrysophanol 8-O-glucoside from its aglycone, chrysophanol. This difference is evident in various pharmacological effects, most notably in their anti-diabetic and antiplatelet properties.
In the context of anti-diabetic activity, both compounds have been shown to play a role in the insulin-stimulated glucose transport pathway. However, their potency differs. Chrysophanol 8-O-glucoside is a more potent inhibitor of tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. The IC50 value for Chrysophanol 8-O-glucoside's inhibition of PTP1B is 18.34 ± 0.29 µM, which is significantly lower than that of chrysophanol at 79.86 ± 0.12 µM. frontiersin.orguomustansiriyah.edu.iq A lower IC50 value indicates greater potency. Conversely, when assessing their glucose transport activity, the effective dose 50 (ED50) values are 59.38 ± 0.66 µM for Chrysophanol 8-O-glucoside and 79.69 ± 0.03 µM for chrysophanol, suggesting that the glycoside is more effective at a lower concentration. frontiersin.orgresearchgate.net
Regarding antiplatelet and anticoagulant activities, Chrysophanol 8-O-glucoside has been identified as having the most potent inhibitory effect on collagen- and thrombin-induced platelet aggregation among four anthraquinone (B42736) derivatives isolated from rhubarb. medchemexpress.commdpi.com This potent activity is a distinguishing feature when compared to its aglycone, chrysophanol.
While chrysophanol itself has been associated with potential hepatotoxicity and nephrotoxicity, its glycosylated form, Chrysophanol 8-O-glucoside, is being investigated for its potential to offer therapeutic benefits with a modified safety profile. nih.gov Structural modifications, such as glycosylation, are a strategy to enhance therapeutic efficacy and mitigate potential side effects of the aglycone. nih.gov
| Compound | Biological Activity | Parameter | Value |
|---|---|---|---|
| Chrysophanol 8-O-glucoside | PTP1B Inhibition | IC50 | 18.34 ± 0.29 µM |
| Chrysophanol | 79.86 ± 0.12 µM | ||
| Chrysophanol 8-O-glucoside | Glucose Transport Activity | ED50 | 59.38 ± 0.66 µM |
| Chrysophanol | 79.69 ± 0.03 µM |
Effects of Glycosidic Linkage on Biological Activities
The enhanced antiplatelet and anticoagulant effects of Chrysophanol 8-O-glucoside are a direct consequence of the glycosidic linkage. medchemexpress.commdpi.com This suggests that the glucose moiety may improve the compound's interaction with relevant biological targets involved in blood coagulation and platelet aggregation.
Furthermore, the presence of the glucose molecule appears to modulate the compound's metabolic and cellular effects. For instance, in studies on liver cells, the effects of Chrysophanol 8-O-glucoside on cell viability were found to be concentration-dependent, with lower concentrations increasing cell viability and higher concentrations showing cytotoxicity. mdpi.com This complex behavior is influenced by the glycosylated nature of the molecule.
In general, for anthraquinone glycosides, the sugar moiety is considered essential for their therapeutic activity as it aids in the transport of the aglycone to its site of action. uomustansiriyah.edu.iq
Influence of Substituent Modifications on Pharmacological Efficacy
Modifying the substituents on the Chrysophanol 8-O-glucoside molecule can lead to the development of derivatives with altered and potentially improved pharmacological properties. While systematic SAR studies on a wide range of Chrysophanol 8-O-glucoside derivatives are not extensively documented, the existing research on related compounds provides valuable insights.
A notable example of a Chrysophanol 8-O-glucoside derivative is Chrysophanol 8-O-β-D-(6′-O-galloyl)glucopyranoside . This compound features a galloyl group attached to the glucose moiety. This modification has been shown to confer potent DPPH radical and superoxide (B77818) scavenging activity. philadelphia.edu.jo This indicates that the addition of a substituent to the sugar part of the molecule can significantly enhance its antioxidant properties.
While not direct derivatives of the glycoside, studies on chrysophanol derivatives have shown that modifications to the anthraquinone core can influence biological activity. For instance, the methyl group at the 3rd position and the two hydroxyl groups at the 1st and 8th positions of chrysophanol are considered important for its anticancer effects. nih.gov Any modification to these groups would likely alter the pharmacological efficacy of the resulting glycoside.
Advanced Analytical Methodologies for Research Applications
Chromatographic Quantification Techniques
Chromatographic methods are fundamental for the accurate quantification of Chrysophanol (B1684469) 8-O-glucoside in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are two of the most powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Chrysophanol 8-O-glucoside. While detailed validation parameters for the glycoside are not extensively published, a stability analysis of Chrysophanol 8-O-glucoside has been conducted using an Agilent 1260 Infinity HPLC system. The analysis utilized a Zorbax Eclipse Plus C18 column (4.6 × 250 mm, 5 μm) at a temperature of 30°C. The compound was eluted using a mobile phase of 0.1% phosphoric acid in water and methanol (B129727) (20:80) at a flow rate of 1 ml/min. nih.gov
For the purpose of quantitative analysis, method validation is crucial. While specific data for Chrysophanol 8-O-glucoside is limited, validated HPLC methods for its aglycone, chrysophanol, provide a reference for the expected analytical parameters. For instance, a validated HPLC-UV method for chrysophanol has demonstrated high linearity and sensitivity. mdpi.com
| Parameter | Value | Comment |
|---|---|---|
| Linearity Range | 0.5–20 µg/mL | Demonstrates a direct proportional relationship between concentration and detector response. |
| Correlation Coefficient (r²) | 0.9996 | Indicates a strong linear relationship. |
| Limit of Detection (LOD) | 0.017 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.053 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Intraday Precision (%RSD) | 2.258–2.407% | Measures the precision of the method within a single day. |
| Interday Precision (%RSD) | 4.762–14.766% | Measures the precision of the method across different days. |
Note: The data in this table is for the aglycone, chrysophanol, and serves as an illustrative example of a validated HPLC method for a related compound. mdpi.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique employed for metabolomics studies to investigate the cellular impact of Chrysophanol 8-O-glucoside. In a study on L-02 liver cells, UPLC-MS/MS was used to analyze changes in the cellular metabolome after exposure to the compound. nih.gov
The analysis was performed on a UPLC system coupled with a mass spectrometer operating in both positive and negative ionization modes. This non-targeted approach allowed for the identification of potential biomarkers and affected metabolic pathways. nih.gov Following treatment with Chrysophanol 8-O-glucoside, a number of differential metabolites were identified, pointing to the dysregulation of several metabolic pathways, including alanine, aspartate, and glutamate (B1630785) metabolism, as well as arginine and proline metabolism at lower concentrations, and phenylalanine and beta-alanine (B559535) metabolism at higher concentrations. nih.gov
| Metabolic Pathway | Identified Biomarkers | Observed Change with Chrysophanol 8-O-glucoside |
|---|---|---|
| Alanine, Aspartate and Glutamate Metabolism | Alanine, Aspartate, Glutamate | Dysregulated |
| Arginine and Proline Metabolism | Arginine, Proline | Impacted at low concentrations |
| Phenylalanine Metabolism | Phenylalanine | Impacted at high concentrations |
| Beta-Alanine Metabolism | Beta-Alanine | Impacted at high concentrations |
Cellular and Molecular Profiling Techniques
To understand the biological effects of Chrysophanol 8-O-glucoside at a cellular and molecular level, a variety of profiling techniques are utilized. These methods provide insights into changes in cell morphology, gene expression, and protein activity.
High Content Analysis (HCA) is a powerful imaging-based technique used to assess the effects of Chrysophanol 8-O-glucoside on cell morphology and organelles. In a study involving L-02 liver cells, HCA was employed to examine changes in the nuclei and mitochondria. nih.gov
Cells were treated with varying concentrations of the compound and then stained with fluorescent dyes to visualize specific cellular components. The results indicated that at a high concentration (96 μM), Chrysophanol 8-O-glucoside led to a significant reduction in the number of viable cells, an increase in the average nucleus area and DNA content, and an elevated mitochondrial membrane potential. nih.gov These findings suggest that the cytotoxic effects of high concentrations of Chrysophanol 8-O-glucoside may be linked to alterations in nuclear and mitochondrial function. nih.gov
| Parameter Assessed | Effect of High Concentration (96 µM) Chrysophanol 8-O-glucoside |
|---|---|
| Cell Number | Significantly reduced |
| Average Nucleus Area | Increased |
| DNA Content | Increased |
| Mitochondrial Membrane Potential (MMP) | Increased |
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure changes in gene expression in response to Chrysophanol 8-O-glucoside. Studies have shown that this compound can significantly modulate the mRNA expression of genes involved in hepatic fibrosis. mdpi.com
In activated LX-2 human hepatic stellate cells, Chrysophanol 8-O-glucoside was found to inhibit the mRNA expression of α-smooth muscle actin (α-SMA) and collagen, which are key markers of hepatic stellate cell activation. mdpi.com Furthermore, in a model of acute liver injury, Chrysophanol 8-O-glucoside was shown to alleviate the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov
| Target Gene | Cell/Tissue Model | Effect of Chrysophanol 8-O-glucoside |
|---|---|---|
| α-SMA | Activated LX-2 cells | Significantly inhibited mRNA expression |
| Collagen | Activated LX-2 cells | Significantly inhibited mRNA expression |
| TNF-α | LPS/D-GalN-induced liver injury in mice | Alleviated secretion |
| IL-1β | LPS/D-GalN-induced liver injury in mice | Alleviated secretion |
Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation states, providing insights into the signaling pathways affected by Chrysophanol 8-O-glucoside. Research has demonstrated that this compound can modulate the expression and phosphorylation of key proteins involved in hepatic fibrosis and inflammation. mdpi.comfrontiersin.org
In studies on hepatic stellate cells, Chrysophanol 8-O-glucoside was shown to strongly downregulate the phosphorylation of STAT3 and inhibit its nuclear translocation. mdpi.comresearchgate.net It also suppressed the phosphorylation of p38, a member of the MAPK signaling pathway. mdpi.com In a model of LPS-induced inflammation in RAW 264.7 cells, the compound inhibited the expression of phosphorylated IκB and p65. nih.gov Furthermore, in LX2 cells, it was observed to alleviate the LPS-induced upregulation of LC3B, p62, ATG5, and Beclin1, proteins associated with autophagy. nih.gov
| Target Protein | Phosphorylation State | Cell Model | Effect of Chrysophanol 8-O-glucoside |
|---|---|---|---|
| STAT3 | Phosphorylated | LX-2 | Strongly downregulated |
| p38 | Phosphorylated | LX-2 | Suppressed |
| IκB | Phosphorylated | RAW 264.7 | Inhibited expression |
| p65 | Phosphorylated | RAW 264.7 | Inhibited expression |
| LC3B | - | LX2 | Alleviated upregulation |
| p62 | - | LX2 | Alleviated upregulation |
| ATG5 | - | LX2 | Alleviated upregulation |
| Beclin1 | - | LX2 | Alleviated upregulation |
Mitochondrial Respiratory Chain Complexes Activity Assays
The investigation into the bioactivity of Chrysophanol 8-O-glucoside has utilized assays that measure the activity of mitochondrial respiratory chain complexes to elucidate its cellular mechanisms. Research has demonstrated that this compound can directly influence mitochondrial function. nih.gov A study involving L-02 hepatocytes confirmed that Chrysophanol 8-O-glucoside inhibits the activity of all mitochondrial respiratory chain complexes (Complexes I, II, III, IV, and V). nih.govresearchgate.net This inhibition disrupts the electron transport chain, which is a fundamental process for cellular energy production.
The consequence of this inhibition is abnormal oxidative phosphorylation, leading to a cascade of mitochondrial-related events. nih.gov These include a decrease in mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS). nih.gov Such findings from mitochondrial respiratory chain complex activity assays are crucial in pinpointing mitochondrial dysfunction as a key element in the mechanism of action of Chrysophanol 8-O-glucoside. nih.govresearchgate.net
Table 1: Effect of Chrysophanol 8-O-glucoside on Mitochondrial Respiratory Chain Complexes in L-02 Hepatocytes
| Complex | Observed Effect | Downstream Consequence |
|---|---|---|
| Complex I (NADH dehydrogenase) | Inhibition | Disrupted Oxidative Phosphorylation |
| Complex II (Succinate dehydrogenase) | Inhibition | Disrupted Oxidative Phosphorylation |
| Complex III (Cytochrome bc1 complex) | Inhibition | Disrupted Oxidative Phosphorylation |
| Complex IV (Cytochrome c oxidase) | Inhibition | Disrupted Oxidative Phosphorylation |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanism Elucidation
Omics technologies provide a comprehensive, high-throughput approach to understanding the molecular mechanisms underlying the effects of chemical compounds. nih.govnih.gov In the study of Chrysophanol 8-O-glucoside, proteomics and metabolomics have been instrumental in mapping out the complex cellular responses to the compound. nih.govnih.gov
Proteomics
Proteomic analysis has been applied to understand the hepatotoxicity mechanism of Chrysophanol 8-O-glucoside in L-02 hepatocytes. nih.gov In one study, quantitative proteomics was used to screen for differentially expressed proteins following treatment with the compound. A total of 773 differentially expressed proteins were identified. nih.gov Subsequent Gene Ontology (GO) analysis and Pathway enrichment analysis of these proteins revealed that the compound leads to abnormal oxidative phosphorylation by inhibiting the function of mitochondrial complexes. nih.gov This proteomic data corroborates findings from direct activity assays and further links the compound's effect to mitochondrial damage and apoptosis-related pathways. nih.gov
Table 2: Summary of Proteomics Findings in L-02 Hepatocytes Treated with Chrysophanol 8-O-glucoside
| Analytical Approach | Key Findings | Implicated Pathways/Processes |
|---|---|---|
| Quantitative Proteomics | Identification of 773 differentially expressed proteins. | Mitochondrial Dysfunction |
Metabolomics
Metabolomics has been employed to investigate the varied influences of different concentrations of Chrysophanol 8-O-glucoside on L-02 cells. nih.govnih.gov A non-targeted metabolomics approach identified potential biomarkers and metabolic pathways impacted by the compound. nih.gov The results showed that the compound causes significant dysregulation of several amino acid metabolic pathways. nih.gov
At both low and high concentrations, alanine, aspartate, and glutamate metabolism were notably affected. nih.govfrontiersin.org Furthermore, low concentrations specifically impacted arginine and proline metabolism, while high concentrations altered phenylalanine metabolism and beta-alanine metabolism. nih.govnih.gov These findings demonstrate that metabolomics can effectively identify concentration-dependent shifts in cellular metabolism, providing a detailed picture of the compound's physiological effects. nih.govresearchgate.net In total, eleven significant potential biomarkers were identified in connection with four specific metabolic pathways. nih.gov
Table 3: Metabolic Pathways in L-02 Cells Affected by Chrysophanol 8-O-glucoside as Identified by Metabolomics
| Concentration Level | Affected Metabolic Pathway |
|---|---|
| Low and High | Alanine, aspartate and glutamate metabolism |
| Low | Arginine and proline metabolism |
| High | Phenylalanine metabolism |
Future Directions and Translational Research Perspectives
Unraveling Undiscovered Molecular Targets and Signaling Networks
While current research has identified several key signaling pathways modulated by Chrysophanol (B1684469) 8-O-glucoside, the full spectrum of its molecular interactions remains to be elucidated. Future research should aim to uncover novel molecular targets to build a comprehensive understanding of its mechanism of action.
Studies have shown that Chrysophanol 8-O-glucoside exerts protective effects against acute liver injury by inhibiting inflammation and autophagy. medchemexpress.com This is achieved, in part, by suppressing the NF-κB signaling pathway through the inhibition of IκB phosphorylation. medchemexpress.com Furthermore, the compound has demonstrated anti-fibrotic activity in the liver by downregulating STAT3 phosphorylation and blocking its nuclear translocation. frontiersin.org The MAPK signaling pathway has also been identified as a target in hepatic stellate cells. medchemexpress.com
In the context of metabolic diseases, Chrysophanol 8-O-glucoside has been shown to play a role in the insulin-stimulated glucose transport pathway. It enhances the tyrosine phosphorylation of the insulin (B600854) receptor by inhibiting tyrosine phosphatase 1B, suggesting its potential as an anti-diabetic agent. biocrick.com
A key future direction is the use of advanced systems biology approaches, such as proteomics and transcriptomics, to identify a broader range of protein targets and signaling cascades affected by this compound. For instance, a proteomics analysis of its hepatotoxic effects at high concentrations revealed an impact on 773 differentially expressed proteins, with a significant effect on mitochondrial oxidative phosphorylation. nih.gov Expanding these analyses to therapeutic concentrations could reveal the molecular basis for its beneficial effects and identify previously unknown targets.
Table 1: Known Molecular Targets and Signaling Pathways of Chrysophanol 8-O-glucoside
Exploration of Novel Biological Activities
The existing pharmacological profile of Chrysophanol 8-O-glucoside provides a strong foundation for exploring new therapeutic applications. Its established activities warrant further preclinical and mechanistic studies.
One of the most well-documented effects is its antiplatelet and anticoagulant activity. It is a potent inhibitor of collagen- and thrombin-induced platelet aggregation and has been shown to prolong bleeding times in animal models. nih.govglpbio.com Mechanistically, it inhibits platelet phosphatidylserine (B164497) exposure and prolongs the activated partial thromboplastin (B12709170) time without altering the prothrombin time. nih.govglpbio.com These findings strongly suggest its potential for preventing platelet-related cardiovascular diseases. doaj.orgresearchgate.net
Recent studies have also highlighted its significant hepatoprotective effects against acute liver failure by mitigating oxidative stress, inflammation, and autophagy. medchemexpress.comfrontiersin.org Furthermore, it has demonstrated anti-diabetic properties by activating glucose transport in myotubes. biocrick.com Interestingly, its effect on liver cells appears to be concentration-dependent, with low concentrations increasing cell viability and high concentrations showing cytotoxicity. frontiersin.orgresearchgate.net This dual activity suggests a need to carefully define its therapeutic window.
Future research should focus on exploring other potential biological activities. Given the anti-inflammatory and antioxidant properties of many anthraquinones, investigating the role of Chrysophanol 8-O-glucoside in chronic inflammatory diseases, neurodegenerative disorders, and as an anti-aging agent could be fruitful avenues. frontiersin.org Additionally, its documented anti-HBV activity in cellular and animal models opens a promising area for antiviral drug research. biocrick.com
Table 2: Investigated Biological Activities of Chrysophanol 8-O-glucoside
Strategies for Targeted Delivery and Formulation in Preclinical Research
A significant hurdle in translating natural compounds into clinical use is their often-poor bioavailability and lack of target specificity. The future development of Chrysophanol 8-O-glucoside as a therapeutic agent will heavily depend on innovative formulation and targeted delivery strategies. To date, specific research on advanced formulations such as nanoparticles or liposomes for Chrysophanol 8-O-glucoside is limited, representing a critical gap and a major opportunity for future investigation.
Future preclinical research should explore the development of nanoformulations, such as polymeric nanoparticles, solid lipid nanoparticles, or nanostructured lipid carriers, to improve the solubility, stability, and pharmacokinetic profile of Chrysophanol 8-O-glucoside. These systems could enhance its absorption and prolong its circulation time. Furthermore, targeted delivery systems can be designed by conjugating these nanoparticles with ligands that bind to specific receptors overexpressed on target cells (e.g., in fibrotic liver tissue or tumors), thereby increasing efficacy and reducing potential off-target effects.
Synergistic Effects with Other Phytochemicals or Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, often leading to enhanced therapeutic efficacy and reduced drug resistance. Investigating the synergistic potential of Chrysophanol 8-O-glucoside with other phytochemicals or conventional therapeutic agents is a logical next step in its preclinical development. While some research suggests that the effects of rhubarb, which contains this compound, may result from synergistic interactions among its many components, specific studies on the synergistic effects of isolated Chrysophanol 8-O-glucoside are lacking. researchgate.net
Future studies should be designed to explore these potential synergies. For example, in the context of liver disease, combining Chrysophanol 8-O-glucoside with other hepatoprotective agents could offer enhanced protection. For its antiplatelet activity, co-administration with low doses of existing antiplatelet drugs could be explored to achieve a greater effect with fewer side effects. These studies would not only validate new therapeutic strategies but also provide deeper insights into the compound's mechanisms of action.
Development of Structure-Based Drug Design Initiatives
The chemical structure of Chrysophanol 8-O-glucoside provides a valuable scaffold for the development of novel, semi-synthetic derivatives with improved potency, selectivity, and drug-like properties. Structure-based drug design initiatives can leverage the existing molecule to create optimized therapeutic agents.
The importance of the glucoside moiety is highlighted by the different, and sometimes less desirable, properties of its aglycone, chrysophanol, which has been associated with potential hepatotoxicity and nephrotoxicity. frontiersin.org This underscores that modifications to the core structure can significantly alter the biological and safety profile. Research on derivatives of the core anthraquinone (B42736) structure is already underway. For instance, a galloylated derivative, Chrysophanol 8-O-β-D-(6′-O-galloyl)glucopyranoside, has been shown to possess potent radical scavenging activity, suggesting that modification of the glucoside portion can enhance specific properties. medchemexpress.com
Future work should involve the systematic synthesis of a library of Chrysophanol 8-O-glucoside analogs. Modifications could be made to the anthraquinone core or the sugar moiety to explore structure-activity relationships (SAR). These new compounds could then be screened for enhanced activity against specific targets, such as tyrosine phosphatase 1B or key proteins in the coagulation cascade. Computational modeling and molecular docking studies could further guide the rational design of these novel derivatives to optimize their binding affinity and selectivity for their molecular targets.
Q & A
Q. What are the primary biological activities of Chrysophanol 8-O-glucoside in metabolic and pharmacological research?
Chrysophanol 8-O-glucoside exhibits anti-diabetic properties by modulating the insulin-stimulated glucose transport pathway, as demonstrated in studies using in vitro models of glucose uptake . It also shows moderate elastase inhibition (IC₅₀ values typically in the micromolar range) and mild cytotoxicity, which is often assessed via MTT assays in cell lines such as HepG2 or 3T3-L1 adipocytes .
Q. Which experimental models are commonly used to study the anti-diabetic effects of Chrysophanol 8-O-glucoside?
Key models include:
- In vitro : Insulin-resistant HepG2 cells or 3T3-L1 adipocytes to measure glucose uptake via 2-NBDG fluorescence assays .
- In vivo : Streptozotocin-induced diabetic mice, where blood glucose levels and insulin sensitivity are monitored over time .
- Molecular assays : Western blotting for insulin receptor substrate (IRS-1) and Akt phosphorylation to validate pathway activation .
Q. What chromatographic techniques are recommended for isolating Chrysophanol 8-O-glucoside from plant sources?
Isolation typically involves:
- Solvent extraction : Ethanol or methanol extraction of Rumex acetosa roots, followed by partitioning with ethyl acetate .
- Column chromatography : Silica gel or Sephadex LH-20 columns for preliminary purification .
- HPLC : Final purification using C18 reverse-phase columns with UV detection at 280 nm (purity >98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between the anti-diabetic and cytotoxic effects of Chrysophanol 8-O-glucoside?
Dose-dependent studies are critical. For example:
- At low concentrations (1–10 μM), it enhances glucose uptake in adipocytes without cytotoxicity .
- Cytotoxicity (IC₅₀ ~50 μM) is observed in cancer cell lines, suggesting selective toxicity .
- Use viability assays (e.g., trypan blue exclusion) alongside metabolic assays to delineate therapeutic windows .
Q. What molecular mechanisms underlie the hepatoprotective effects of Chrysophanol 8-O-glucoside in acute liver injury models?
In carbon tetrachloride (CCl₄)-induced liver injury in mice:
- It suppresses hepatic stellate cell activation by inhibiting autophagy via LC3-II/Beclin-1 downregulation .
- Reduces NF-κB-mediated inflammation by decreasing TNF-α and IL-6 levels in liver-resident macrophages .
- Validated through histopathology (H&E staining) and serum ALT/AST level analysis .
Q. What strategies are effective in enhancing the bioavailability of Chrysophanol 8-O-glucoside for in vivo studies?
- Solubility optimization : Use DMSO/PEG300/Tween 80 mixtures (e.g., 50 μL DMSO + 300 μL PEG300 + 50 μL Tween 80) to improve aqueous solubility .
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles to enhance intestinal absorption .
- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after oral administration in rodent models .
Conflict Analysis and Methodological Challenges
Q. How do researchers address discrepancies in reported elastase inhibition potency across studies?
Variability arises from assay conditions:
- Enzyme source : Porcine pancreatic elastase vs. human neutrophil elastase (HNE) may yield different IC₅₀ values .
- Substrate choice : Fluorescent substrates (e.g., MeOSuc-AAPV-AMC) provide higher sensitivity than colorimetric assays .
- Standardization : Include positive controls like elastatinal to calibrate inhibition curves .
Q. What experimental designs are recommended to study the antiplatelet effects of Chrysophanol 8-O-glucoside?
- Ex vivo platelet aggregation : Use collagen- or thrombin-induced aggregation in PRP (platelet-rich plasma) from treated rodents .
- Thromboxane A₂ (TXA₂) inhibition : Measure TXB₂ levels (stable metabolite) via ELISA in platelet supernatants .
- In vivo bleeding time : Tail transection models in mice to assess hemostatic balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
